molecular formula C25H23NO5 B12935740 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B12935740
M. Wt: 417.5 g/mol
InChI Key: SRZTVGWCXJORPO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

    Protection of the amino group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the propanoic acid backbone: This involves the reaction of the protected amino acid with 2-hydroxybenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding mechanisms. Its unique structure allows for the investigation of specific biochemical pathways.

Medicine

In medicine, the compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to protect amino groups during synthesis makes it a valuable tool in the creation of bioactive peptides.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it important for the manufacture of various biotechnological products.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The hydroxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • **®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxyphenyl)propanoic acid
  • **®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxyethyl)propanoic acid

Uniqueness

The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid lies in its specific structural features, such as the hydroxybenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring selective protection and modification of amino groups.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H23NO5/c27-23-12-6-1-7-16(23)13-17(24(28)29)14-26-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22,27H,13-15H2,(H,26,30)(H,28,29)/t17-/m1/s1

InChI Key

SRZTVGWCXJORPO-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.